Product packaging for 4-Methylhex-1-yn-3-amine(Cat. No.:)

4-Methylhex-1-yn-3-amine

Cat. No.: B13154524
M. Wt: 111.18 g/mol
InChI Key: VOCRJRSSMUVEOT-UHFFFAOYSA-N
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Description

4-Methylhex-1-yn-3-amine is a useful research compound. Its molecular formula is C7H13N and its molecular weight is 111.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N B13154524 4-Methylhex-1-yn-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

4-methylhex-1-yn-3-amine

InChI

InChI=1S/C7H13N/c1-4-6(3)7(8)5-2/h2,6-7H,4,8H2,1,3H3

InChI Key

VOCRJRSSMUVEOT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C#C)N

Origin of Product

United States

Contextual Significance of Alkyne Amines in Contemporary Organic Chemistry

Alkyne-amines, particularly propargylamines, are recognized as highly versatile building blocks in organic synthesis. Their importance stems from the presence of both an amine and an alkyne functional group, which can undergo a wide array of chemical transformations. This dual reactivity allows for the construction of complex molecular architectures, making them valuable precursors for a diverse range of organic molecules, including pharmaceuticals, agrochemicals, and functional materials.

One of the most powerful methods for synthesizing propargylamines is the multicomponent reaction known as the aldehyde-alkyne-amine (A³) coupling. universiteitleiden.nl This atom-economical reaction, often catalyzed by transition metals like copper, allows for the direct assembly of propargylamines from an aldehyde, an alkyne, and an amine in a single step. universiteitleiden.nl The development of solvent-free A³ coupling reactions further enhances the green credentials of this synthetic route. The versatility of the A³ coupling allows for the creation of a vast library of structurally diverse propargylamines, which are pivotal in medicinal chemistry for the development of new therapeutic agents. universiteitleiden.nl

The alkyne moiety in these compounds is particularly useful for transformations such as cycloaddition reactions, including the well-known "click chemistry" (copper-catalyzed azide-alkyne cycloaddition), which is widely used in bioconjugation and materials science. The amine group, on the other hand, provides a handle for nucleophilic reactions and for introducing basicity into the molecule.

Furthermore, chemoenzymatic cascade reactions have been developed for the synthesis of chiral amines from alkynes. These methods often involve a metal-catalyzed hydration of the alkyne to a ketone, followed by an enzymatic reductive amination to produce enantiomerically pure amines. lookchem.comsigmaaldrich.com This highlights the integration of chemical and biological catalysis to access high-value chiral building blocks.

Propargylamines are key intermediates in the synthesis of a variety of nitrogen-containing heterocyclic compounds such as pyrroles, pyridines, and oxazoles. These heterocyclic motifs are prevalent in the structures of many natural products and biologically active molecules. The ability to readily construct these ring systems from propargylamine (B41283) precursors underscores their strategic importance in synthetic organic chemistry.

Scope and Academic Relevance of Research on 4 Methylhex 1 Yn 3 Amine

General Synthetic Routes and Strategies

The construction of the propargylamine framework can be achieved through various synthetic approaches, ranging from traditional multi-step sequences to more efficient multicomponent reactions.

Multi-step Syntheses from Readily Available Alkyne Precursors

A conventional approach to synthesizing propargylamines involves the reaction of a metal acetylide with an imine or its derivatives. This multi-step process typically begins with a readily available terminal alkyne, such as 4-methylhex-1-yne. The alkyne is first deprotonated with a strong base, like an organolithium reagent or a Grignard reagent, to form a highly nucleophilic metal acetylide. kcl.ac.uknih.gov This acetylide then undergoes a nucleophilic addition to an appropriate imine, which is often generated in situ from an aldehyde and a primary amine. Subsequent workup yields the desired propargylamine. While reliable, this method often requires strictly controlled, anhydrous conditions and can be sensitive to moisture. nih.gov

Another established multi-step route involves the amination of propargylic halides, phosphates, or triflates. kcl.ac.uknih.gov In this method, a suitable propargylic alcohol is first converted to a good leaving group (e.g., bromide, phosphate). This is then displaced by an amine nucleophile to furnish the propargylamine.

A less common multi-step approach involves the Michael addition of an amine to an α,β-unsaturated ketone, followed by an unusual carbon-carbon bond cleavage and subsequent addition of a metal acetylide to an in situ formed iminium ion. nih.gov This copper-catalyzed reaction provides access to a variety of substituted propargylamines. nih.gov

One-Pot Multicomponent Coupling Reactions

To improve efficiency and atom economy, one-pot multicomponent reactions have emerged as powerful alternatives for propargylamine synthesis. phytojournal.com The most prominent of these is the A³ (aldehyde-alkyne-amine) coupling reaction. phytojournal.comresearchgate.netnih.gov This reaction brings together an aldehyde, a terminal alkyne, and an amine in the presence of a metal catalyst, typically copper or silver, to form the propargylamine in a single step. researchgate.netmdpi.comorganic-chemistry.org The A³ coupling is highly versatile and tolerates a wide range of functional groups on all three components. researchgate.netmdpi.com The generally accepted mechanism involves the formation of an imine from the aldehyde and amine, followed by the metal-catalyzed activation of the alkyne's C-H bond and its subsequent addition to the imine. phytojournal.commdpi.com

Numerous catalytic systems have been developed for the A³ coupling, including copper(I) salts, which were first reported for this purpose in 2002. researchgate.net The catalytic activity of various copper complexes has since been extensively investigated. researchgate.net In some instances, the A³ coupling can even be performed without a metal catalyst, particularly when using specific substrates like salicylaldehyde. phytojournal.com For reactions involving ketones instead of aldehydes, the analogous process is termed the KA² coupling. nih.gov

Reaction Type Components Catalyst Example Key Features
A³ CouplingAldehyde, Alkyne, AmineCu(I) salts, AgIHigh atom economy, operational simplicity. phytojournal.comresearchgate.netorganic-chemistry.org
KA² CouplingKetone, Alkyne, AmineTi(OEt)₄/CuCl₂Access to propargylamines from ketones. nih.govnih.gov

Stereoselective Synthesis Approaches

The biological activity of many molecules is highly dependent on their specific three-dimensional arrangement. Consequently, the development of methods to control the stereochemistry during the synthesis of propargylamines is of paramount importance. digitellinc.com

Application of Chiral Auxiliaries and Catalysts in Alkylation and Addition Reactions

One effective strategy for achieving stereoselectivity is the use of chiral auxiliaries. A chiral auxiliary is a temporary functional group that is incorporated into a starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. A prominent example is the use of Ellman's chiral sulfinamide. nih.gov Condensation of an aldehyde or ketone with this chiral sulfinamide yields a chiral N-sulfinylimine. nih.gov The diastereoselective addition of a metal acetylide to this imine, followed by removal of the sulfinyl group, provides the enantiomerically enriched propargylamine. nih.govacs.org This method has been successfully applied to the synthesis of a variety of chiral propargylamines. nih.gov

Alternatively, chiral catalysts can be employed to induce enantioselectivity in the addition of alkynes to imines. researchgate.net A variety of chiral ligands in combination with transition metals like copper, zinc, and palladium have been developed for this purpose. nih.govorganic-chemistry.org For instance, copper(I) complexes with pybox ligands have been shown to effectively catalyze the asymmetric three-component coupling of primary amines, aldehydes, and alkynes. organic-chemistry.orgmdpi.com Similarly, chiral palladium complexes have demonstrated high efficiency in the direct asymmetric addition of alkynes to imines, sometimes requiring very low catalyst loadings. nih.gov

Method Key Reagent/Catalyst Stereochemical Control Typical Outcome
Chiral AuxiliaryEllman's SulfinamideDiastereoselective addition to chiral N-sulfinylimine. nih.govacs.orgHigh diastereomeric excess. nih.govacs.org
Chiral CatalystCu(I)/Pybox, Chiral Pd complexesEnantioselective addition of alkyne to imine. organic-chemistry.orgnih.govmdpi.comHigh enantiomeric excess. nih.govmdpi.com

Diastereoselective and Enantioselective Methodologies for Chiral Amine Formation

Beyond the use of auxiliaries and catalysts in the key bond-forming step, other methodologies have been developed to generate chiral amines with high stereoselectivity. Asymmetric A³ (AA³) coupling reactions are a direct extension of the A³ coupling, where a chiral ligand is used in conjunction with the metal catalyst to induce enantioselectivity. nih.gov This approach has been widely explored, with various chiral ligands and metal systems being reported to provide propargylamines with high enantiomeric excess. mdpi.com

Enantioselective Mannich-type reactions represent another powerful tool. For example, the reaction of enamides with C-alkynyl N-Boc N,O-acetals, which serve as C-alkynyl imine precursors, can be catalyzed by a chiral phosphoric acid to produce chiral β-keto N-Boc-propargylamines in high yields and enantioselectivities. acs.orgorganic-chemistry.org This reaction proceeds through a proposed aza-ene-type mechanism where the chiral catalyst activates both reaction partners. acs.orgorganic-chemistry.org

Furthermore, the diastereoselective synthesis of propargylamines can be achieved when one of the starting materials in a multicomponent reaction is already chiral. For instance, using a chiral amine or aldehyde in a copper-catalyzed A³ coupling can lead to high diastereoselectivity in the product. organic-chemistry.org

Strategies for Control of Quaternary Stereocenters

The construction of quaternary stereocenters, a carbon atom bonded to four different non-hydrogen substituents, is a particularly challenging task in organic synthesis. nih.govrsc.org The creation of such a center at the α-position of an amine in a propargylamine structure requires specialized methods.

One approach involves the palladium-catalyzed decarboxylative propargylic alkylation. nih.gov This reaction allows for the construction of all-carbon quaternary stereocenters, including α-propargyl substituted ones, with good yields and high enantioselectivities. nih.gov Another strategy utilizes the enantioselective copper-catalyzed allylic substitution of vinylaluminum reagents with substrates that lead to the formation of a quaternary center. organic-chemistry.org

More recently, remote C-H functionalization has emerged as a novel strategy. nih.gov This involves the use of a conformationally fixed spiro-compound derived from trishydroxymethylaminomethane (Tris) to direct a site-selective C-H functionalization, ultimately leading to the formation of a quaternary carbon stereocenter adjacent to the nitrogen atom. nih.gov While still a developing area, these methods offer promising routes to complex propargylamines containing a quaternary stereocenter.

Advanced Catalytic Methods in Alkyne-Amine Synthesis

Recent advancements in catalysis have revolutionized the synthesis of functionalized amines and their derivatives. These methods offer milder reaction conditions, higher efficiency, and unprecedented levels of selectivity, moving beyond traditional stoichiometric reagents.

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds and the synthesis of chiral amines under mild conditions. uiowa.eduthieme-connect.de This approach leverages the ability of a photocatalyst, upon excitation with light, to initiate single-electron transfer (SET) processes, generating radical intermediates that can engage in a variety of bond-forming reactions. acs.org For the synthesis of primary amines, including sterically hindered ones, photoredox methods offer unique pathways that are often complementary to traditional methods. nih.gov

One strategy involves the generation of α-amino radicals from amines or their derivatives, which can then be coupled with other radical species or add to various acceptors. uiowa.eduacs.org For instance, a photoredox-catalyzed aza-Henry reaction was one of the early examples demonstrating the oxidative activation of N-arylamines to generate α-amino radicals for C-C bond formation. acs.org More advanced strategies employ a dual catalytic system, combining a photoredox catalyst with an organocatalyst, to achieve high enantioselectivity. acs.org For example, a chiral primary amine catalyst can be used to form an iminium ion, which, under photoredox conditions, can lead to the formation of a chiral product. acs.org

Another photoredox approach for synthesizing hindered primary amines involves the coupling of O-benzoyl oximes with cyanoarenes. nih.gov This method proceeds via the generation of radicals from the oxime precursors, which then couple to provide primary amines with fully substituted α-carbon centers. nih.gov While a direct photoredox synthesis of this compound has not been specifically detailed in the literature, these methodologies provide a conceptual framework for accessing such chiral primary amines through radical-based strategies. uiowa.eduthieme-connect.de

Transition metals are central to the synthesis of propargylamines, with a variety of metals demonstrating high efficacy. The aldehyde-alkyne-amine (A³) coupling reaction is a prominent example of a multicomponent reaction that provides a direct and atom-economical route to propargylamines. nih.govmdpi.com

Copper: Copper catalysis is widely used for the synthesis of propargylamines. iranarze.irnih.gov Copper(I) salts, in particular, are effective in activating terminal alkynes towards nucleophilic attack. organic-chemistry.orgacs.org In the context of the A³ coupling, a copper acetylide is formed in situ, which then reacts with an iminium ion generated from the condensation of an aldehyde and an amine. nih.gov This methodology has been successfully applied to a wide range of substrates. For secondary propargylamines, a copper-catalyzed oxidative deamination/alkynylation cascade of primary amines and alkynes has been developed. acs.org

Representative Copper-Catalyzed A³ Coupling Reactions for Propargylamine Synthesis:

Catalyst Ligand Alkyne Aldehyde Amine Yield (%) Reference
CuBr Quinap Phenylacetylene Isovaleraldehyde Piperidine 95 organic-chemistry.org
CuBr (R)-Pinap 2-Methylbut-3-yn-2-ol Benzaldehyde Pyrrolidine 95 nih.gov

Rhodium: Rhodium catalysts have proven to be highly effective for the enantioselective synthesis of chiral amines and for the cycloisomerization of N-propargyl enamines. acs.orgacs.org Rhodium(III) catalysts bearing sterically demanding cyclopentadienyl (B1206354) ligands have been developed for enantioselective C-H activation reactions, leading to the synthesis of chiral dihydroisoquinolones. nih.gov While not a direct synthesis of acyclic propargylamines, these methods highlight the capability of rhodium to control stereochemistry in amine synthesis.

Nickel: Nickel catalysis is also employed in the synthesis of complex amines. For example, nickel-catalyzed multicomponent coupling reactions of alkenes, aldehydes, and amides can produce allylic amines. rsc.org Additionally, nickel-catalyzed deaminative allenylation of amino acid derivatives with terminal alkynes has been reported. capes.gov.br

Silver and Indium: Silver catalysts have been used in the efficient synthesis of propargylamines from terminal alkynes, dichloromethane, and tertiary amines. Indium-mediated Barbier-type propargylations of aldehydes and ketones are also a viable method for creating the core structure of homopropargylic alcohols, which are precursors to the corresponding amines. nih.gov

Achieving high levels of selectivity is a paramount goal in modern synthetic chemistry. For a molecule like this compound, which contains a stereocenter, enantioselective synthesis is of particular interest.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of A³ coupling, the reaction selectively forms the propargylamine without significant side reactions of the aldehyde, alkyne, or amine starting materials. mdpi.com

Regioselectivity is crucial when dealing with unsymmetrical alkynes or when multiple reaction sites are available. In the A³ coupling with terminal alkynes, the reaction is highly regioselective, with the new C-C bond forming at the terminal carbon of the alkyne. nih.gov

Stereoselectivity in the synthesis of chiral propargylamines is often achieved through the use of chiral ligands in conjunction with a metal catalyst, most commonly copper. nih.govorganic-chemistry.org Ligands such as Quinap and Pinap have been shown to induce high levels of enantioselectivity in the A³ coupling reaction. nih.govorganic-chemistry.org Iron-catalyzed hydroboration of alkynes has also been shown to proceed with high chemo-, regio-, and stereoselectivity. nih.gov The development of catalyst systems that can control multiple aspects of selectivity in tandem reactions allows for the direct synthesis of complex chiral amines from simple achiral precursors.

Examples of Stereoselective Propargylamine Synthesis:

Catalyst/Ligand Reaction Type Achieved Enantiomeric Excess (ee) Reference
CuBr / Quinap Addition of alkynes to enamines up to 90% organic-chemistry.org
CuBr / (R)-Pinap A³ Coupling 91% to >99% nih.gov

Derivatization and Scaffold Construction for Chemical Library Synthesis

Propargylamines like this compound are valuable scaffolds for the construction of chemical libraries for drug discovery and other applications. The terminal alkyne and the primary amine functionalities serve as versatile handles for a wide range of chemical transformations.

The terminal alkyne can undergo a variety of reactions, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, Sonogashira coupling, and various cyclization reactions. acs.org The primary amine can be readily acylated, alkylated, or used in the formation of imines and other nitrogen-containing heterocycles.

The concept of using a central scaffold that can be elaborated with diverse building blocks is a powerful strategy in medicinal chemistry. Trifunctional scaffolds containing an amine, an alkyne, and another functional group are particularly useful for creating diverse molecular architectures. The combination of the A³ coupling to create the initial propargylamine scaffold, followed by diversification through reactions at the alkyne and amine moieties, allows for the rapid generation of large libraries of related compounds.

Reactivity and Mechanistic Investigations of 4 Methylhex 1 Yn 3 Amine

Chemical Transformations Involving the Terminal Alkyne Moiety

The terminal alkyne group is characterized by its high electron density and the acidity of its terminal proton, making it susceptible to a variety of chemical transformations. These reactions are fundamental to its application in constructing more complex molecular architectures.

Hydroelementation, the addition of an E-H bond across the carbon-carbon triple bond, is a primary mode of reactivity for the alkyne moiety. These reactions are often catalyzed by transition metals and can proceed with high regio- and stereoselectivity.

Hydroamination: The addition of an N-H bond across the alkyne is a highly atom-economical method for synthesizing nitrogen-containing compounds. researchgate.net Catalytic systems based on alkali, alkaline earth, and rare earth metals are often employed to facilitate this transformation. researchgate.net

Hydroboration: The addition of a boron-hydrogen bond, typically using reagents like pinacolborane, can occur at the terminal alkyne. rsc.org Ruthenium-catalyzed hydroboration of 1,3-diynes has been shown to proceed via syn-addition according to the anti-Markovnikov rule, with the boron group attaching to the internal carbon. rsc.org This provides a pathway to vinylboronates, which are versatile intermediates for subsequent cross-coupling reactions, such as the Suzuki coupling. rsc.org

Hydromagnesation: This reaction involves the addition of a magnesium-hydride bond and can be used to selectively functionalize alkynes. rsc.org The resulting organomagnesium compounds are potent nucleophiles for further synthetic elaborations.

Deuteration: The terminal alkyne proton can be selectively replaced with deuterium (B1214612) using a suitable deuterium source, such as D₂O, in the presence of a ruthenium catalyst. rsc.org This isotopic labeling is valuable for mechanistic studies.

Table 1: Examples of Hydroelementation Reactions for Terminal Alkynes

Reaction Type Reagent(s) Catalyst Example Product Type
Hydroamination Amines Rare Earth Metal Complexes Enamines / Imines
Hydroboration Pinacolborane [Ru(CO)Cl(H)(PPh₃)₃] Vinylboronates
Hydromagnesation MgH₂ (Not specified) Vinylmagnesium halides
Deuteration D₂O Ruthenium complexes Deuterated Alkynes

The alkyne functionality can participate in pericyclic reactions to form cyclic structures. A notable example is the azide-alkyne 1,3-dipolar cycloaddition, often referred to as "click chemistry," which yields triazole rings. korea.ac.kr This reaction is known for its high efficiency and functional group tolerance. Additionally, alkynes can act as dienophiles or participate in metal-catalyzed cycloadditions. For instance, palladium-catalyzed [4+2] cycloaddition reactions between ketenes and vinyl compounds demonstrate a sophisticated method for constructing six-membered rings. acs.org

Sigmatropic rearrangements are intramolecular pericyclic reactions where a sigma bond migrates across a π-system. wikipedia.org While specific examples involving 4-methylhex-1-yn-3-amine are not detailed in the literature, related propargyl systems undergo such transformations. The evitachem.comnih.gov-sigmatropic rearrangement of allylic sulfoxides is a well-established method for creating new stereocenters. nih.gov Similarly, propargyl thiocyanates can undergo a nih.govnih.gov-sigmatropic rearrangement to form reactive allenyl isothiocyanates, which can be trapped by nucleophiles. qucosa.de These examples highlight the potential for the propargylic position of this compound to engage in synthetically useful rearrangements. wikipedia.orgnih.gov

Chemical Transformations Involving the Primary Amine Moiety

The primary amine group in this compound is a key functional handle, acting as a potent nucleophile and a directing group in various transformations.

The lone pair of electrons on the nitrogen atom allows it to readily attack electrophilic centers. This nucleophilicity is the basis for numerous derivatization strategies.

N-Alkylation and N-Acylation: The primary amine can undergo nucleophilic substitution with alkyl halides or acylation with acyl chlorides to form secondary or tertiary amines and amides, respectively.

Imine Formation: The amine readily condenses with aldehydes and ketones to form imines. This reaction is a crucial step in multicomponent reactions like the A³-coupling (aldehyde-alkyne-amine). csic.eskuleuven.be

Reductive Amination: The imine formed from the reaction with a carbonyl compound can be reduced in situ, typically with a hydride reagent like sodium borohydride, to yield a secondary amine. epfl.ch

Oxidation: The primary amine can be oxidized using strong oxidizing agents to produce corresponding amides or nitriles.

Table 2: Derivatization Strategies for the Primary Amine Moiety

Reaction Type Electrophile Reagent(s) Product Type
N-Alkylation Alkyl Halide Base Secondary/Tertiary Amine
N-Acylation Acyl Chloride Base Amide
Imine Formation Aldehyde/Ketone (Usually acid/base cat.) Imine
Reductive Amination Aldehyde/Ketone NaBH₃CN or NaBH₄ Secondary Amine

Beyond simple derivatization, the amine functionality plays a critical role in directing and facilitating more complex transformations. In the rhodium-catalyzed A³-coupling reaction, the amine first reacts with an aldehyde to form an imine, which is the active species that subsequently undergoes nucleophilic attack by the acetylide. csic.es A proposed mechanism suggests that the catalytically active species could be a rhodium complex coordinated to the imine. csic.es

Furthermore, the amine can be used as a temporary tether in palladium-catalyzed reactions. For example, an allylic amine can be reacted with an aldehyde to form a tethered intermediate, which then undergoes an intramolecular carbo-oxygenation reaction, demonstrating the amine's ability to facilitate complex bond formations with high selectivity. epfl.ch

Interplay and Synergistic Effects Between Alkyne and Amine Functionalities

The reactivity of this compound is not merely a sum of the individual chemistries of an alkyne and an amine; rather, it is a product of their synergistic interaction. The primary amine (-NH₂) group is a potent nucleophile and a Brønsted-Lowry base, while the terminal alkyne (-C≡CH) group provides a site for various addition reactions and can be deprotonated at the terminal carbon to form a strong nucleophile (an acetylide).

The interplay between these groups manifests in several key ways:

Intramolecular Catalysis and Modulation: The amine group can act as an internal base or nucleophile, influencing reactions at the alkyne center. For instance, in metal-catalyzed reactions, the amine can coordinate to the metal center, affecting the catalyst's activity, regioselectivity, and stereoselectivity. This coordination can pre-organize the molecule for a specific transformation, effectively accelerating the reaction or directing its outcome.

Dual Reactivity Modes: The compound can function as a versatile building block in organic synthesis. The amine offers a handle for forming amides, secondary or tertiary amines, or for directing group-assisted transformations. researchgate.net Simultaneously, the alkyne is available for a host of reactions unique to the carbon-carbon triple bond, such as hydrosilylation, hydroamination, cycloadditions (including "click chemistry"), and coupling reactions. researchgate.net

Influence on Acidity and Nucleophilicity: The electron-donating nature of the alkyl chain and the amine can subtly influence the pKa of the acetylenic proton, affecting the ease of acetylide formation. Conversely, the electron-withdrawing character of the alkyne can decrease the basicity and nucleophilicity of the amine compared to a simple alkylamine.

Biological Interactions: In a biological context, the amine group is capable of forming hydrogen bonds and electrostatic interactions with molecular targets like enzymes or receptors. smolecule.com The alkyne group, while generally less reactive in biological systems, can be designed to participate in specific covalent bonding interactions, for example, as a warhead for enzyme inhibition. smolecule.com This dual capacity for interaction is a key driver in its investigation for medicinal chemistry applications. smolecule.com

The table below summarizes the potential interactions and their consequences arising from the two functional groups.

Functional GroupType of InteractionConsequence of Synergy
Amine (-NH₂) Group Nucleophilic AttackCan lead to intramolecular cyclization onto the alkyne or its derivatives.
BasicityCan act as an internal base to facilitate reactions or deprotonate the alkyne.
Metal CoordinationDirects the regioselectivity and stereoselectivity of metal-catalyzed additions to the alkyne. researchgate.net
Hydrogen BondingInfluences conformation and interactions with reagents or biological targets. smolecule.com
Alkyne (-C≡CH) Group Electrophilic AdditionReactivity can be modulated by the neighboring amine group.
Acetylide FormationThe amine can influence the pKa of the terminal proton.
Covalent BondingCan act as a reactive handle for "click chemistry" or as an inhibitor of biological targets. smolecule.com

Detailed Mechanistic Studies of Reactions (e.g., Elucidation of Reaction Pathways and Intermediates)

While detailed mechanistic studies specifically for this compound are not extensively documented in the literature, its reaction pathways can be understood by examining the well-established chemistry of propargylamines and related structures. The elucidation of these mechanisms relies on identifying key intermediates and understanding the electronic flow during the transformation.

Palladium-Catalyzed Cross-Coupling Reactions: Propargylamines are valuable substrates in transition-metal-catalyzed reactions. In a hypothetical palladium-catalyzed cross-coupling reaction to form a 1,3-enyne, the mechanism is believed to proceed through a redox-neutral Pd(II) catalytic cycle. researchgate.net

Ligand Exchange/Alkyne Coordination: The terminal alkyne of this compound coordinates to the Pd(II) catalyst.

Deprotonation/Acetylide Formation: A base present in the reaction mixture deprotonates the terminal alkyne to form a palladium acetylide intermediate. The internal amine may play a role in this step through coordination or as an internal base.

Carbopalladation: A second alkyne (the coupling partner) undergoes syn-carbopalladation, where the acetylide and the palladium species add across the triple bond.

β-Hydride Elimination/Reductive Elimination: The desired 1,3-enyne product is released, and the active Pd(II) catalyst is regenerated.

A proposed pathway is illustrated below: Step 1: Formation of Palladium Acetylide R-C≡CH + LₙPd(II)X₂ → LₙPd(II)(C≡C-R)X + HX Step 2: Coupling and Product Formation LₙPd(II)(C≡C-R)X + R'-C≡CH → [Intermediate Complex] → R-C≡C-CH=CHR' + LₙPd(II)X₂ (where R is the 3-amino-4-methylhex-1-yl group)

Addition of Halogens to the Alkyne: The reaction of acetylenic amines with halogens like chlorine or bromine typically results in the formation of trans-dihalogenated allylamines. pnrjournal.com The mechanism involves:

Electrophilic Attack: The electron-rich alkyne attacks a halogen molecule (e.g., Br₂), leading to the formation of a cyclic bromonium ion intermediate and a bromide ion (Br⁻).

Nucleophilic Opening: The bromide ion then attacks one of the carbons of the cyclic intermediate from the side opposite to the bromonium bridge (anti-addition).

Product Formation: This anti-addition pathway results in the exclusive formation of the trans-dihaloalkene. The presence of the amine group does not typically alter this fundamental pathway but may affect the reaction rate.

Intramolecular Cyclization: The nucleophilic amine and the electrophilic alkyne can be induced to react intramolecularly, particularly in the presence of a catalyst. For example, gold(I) or other π-acidic metals can activate the alkyne towards nucleophilic attack.

Alkyne Activation: The metal catalyst coordinates to the alkyne, increasing its electrophilicity.

Intramolecular Attack: The lone pair of the amine nitrogen attacks the activated alkyne. For this compound, a 5-endo-dig cyclization would be required to form a six-membered ring, which is generally disfavored by Baldwin's rules but can occur under certain catalytic conditions. A more plausible, though not directly reported, reaction might involve a rearrangement or a different cyclization mode if the substrate is modified.

Protodemetalation: The resulting cyclic intermediate is protonated, releasing the final product and regenerating the catalyst.

The table below summarizes these potential reaction mechanisms.

Reaction TypeKey Mechanistic StepsPostulated Intermediates
Pd-Catalyzed Coupling Alkyne coordination, acetylide formation, carbopalladation, reductive elimination. researchgate.netPalladium acetylide complex, vinylpalladium species. researchgate.net
Halogenation Electrophilic attack, nucleophilic opening of cyclic ion. pnrjournal.comCyclic halonium ion (e.g., bromonium ion). pnrjournal.com
Metal-Catalyzed Cyclization Alkyne activation by metal, intramolecular nucleophilic attack, protodemetalation.Metal-π-alkyne complex, cyclic vinyl-metal species.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Techniques

One-dimensional ¹H and ¹³C NMR are fundamental techniques for the initial structural assessment of 4-Methylhex-1-yn-3-amine. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The ¹³C NMR spectrum, in turn, reveals the number of non-equivalent carbon atoms and their hybridization states.

Predicted ¹H NMR Spectral Data for this compound:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H1 (≡C-H)~2.0-2.5Doublet~2-3
H3 (-CH(NH₂)-)~3.0-3.5Multiplet
H4 (-CH(CH₃)-)~1.5-2.0Multiplet
H5 (-CH₂-)~1.2-1.6Multiplet
H6 (-CH₃)~0.9Triplet~7
-CH(CH₃)-~1.0Doublet~7
-NH₂~1.0-3.0Broad Singlet

Predicted ¹³C NMR Spectral Data for this compound:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (≡C-H)~70-75
C2 (C≡C)~80-85
C3 (-CH(NH₂)-)~50-60
C4 (-CH(CH₃)-)~30-40
C5 (-CH₂-)~25-35
C6 (-CH₃)~10-15
-CH(CH₃)-~15-25

Advanced Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

To unambiguously confirm the atomic connectivity and resolve any spectral overlap, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between H3 and H4, H4 and the protons on C5, and the protons on C5 and C6. This allows for the tracing of the carbon backbone. youtube.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu Each peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, providing definitive assignments for the carbon skeleton. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edu For instance, HMBC would show a correlation between the acetylenic proton (H1) and carbons C2 and C3, and between the methyl protons of the ethyl group (H6) and carbon C4. This technique is crucial for confirming the placement of functional groups and quaternary carbons. youtube.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₇H₁₃N), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula. rsc.orgresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization is a soft ionization technique that is particularly useful for polar and thermally labile molecules like amines. ucl.ac.beoregonstate.edu In ESI-MS, this compound would typically be observed as the protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this ion would induce fragmentation, providing valuable structural information. Common fragmentation pathways for amines include the loss of small neutral molecules and cleavage of carbon-carbon bonds adjacent to the nitrogen atom. ucl.ac.beoregonstate.edu

Predicted ESI-MS Fragmentation for this compound:

Ion m/z (Mass-to-Charge Ratio) Identity
[M+H]⁺112.11Protonated Molecular Ion
[M+H - NH₃]⁺95.09Loss of Ammonia
[M+H - C₂H₅]⁺83.07Loss of Ethyl Radical

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine and terminal alkyne functionalities.

Characteristic IR Absorption Bands for this compound:

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
N-H (Primary Amine)Symmetric and Asymmetric Stretching3300-3500Medium, Two Bands
N-H (Primary Amine)Scissoring (Bending)1590-1650Medium to Strong
≡C-H (Terminal Alkyne)Stretching~3300Strong, Sharp
C≡C (Terminal Alkyne)Stretching2100-2140Weak to Medium, Sharp
C-NStretching1000-1250Medium
C-H (sp³)Stretching2850-2960Strong

The presence of a sharp, strong band around 3300 cm⁻¹ for the ≡C-H stretch and two medium bands in the 3300-3500 cm⁻¹ region for the N-H stretches would be key indicators for the structure of this compound. uc.edulibretexts.orgspecac.comlibretexts.org

Chiroptical Methods for Stereochemical Assignment (e.g., Optical Rotation, Chiral Supercritical Fluid Chromatography)

The determination of the absolute and relative stereochemistry of a chiral molecule like this compound, which contains at least one stereocenter, relies on chiroptical methods. These techniques are sensitive to the three-dimensional arrangement of atoms in a molecule.

Optical Rotation

Optical rotation is a fundamental chiroptical property that measures the rotation of plane-polarized light by a chiral substance. The specific rotation ([α]) is a characteristic constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). However, no published studies were found that report the specific rotation value for the enantiomers of this compound. Therefore, a data table for its optical rotation cannot be generated.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral Supercritical Fluid Chromatography (SFC) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. acs.orgrsc.orgnih.gov It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with an organic modifier (co-solvent). rsc.org The separation is achieved using a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to different retention times.

For primary amines, polysaccharide-based or crown-ether-based CSPs are often effective. rsc.org The separation can be optimized by adjusting various parameters, including the composition of the mobile phase (type and percentage of co-solvent), the type of acidic or basic additives, flow rate, back pressure, and column temperature. nih.govresearchgate.net

Despite the availability of these advanced techniques, a specific method with detailed experimental conditions and results (such as retention times, resolution, and selectivity factors) for the enantiomeric separation of this compound has not been documented in the reviewed scientific literature. Consequently, a data table for its chiral SFC separation cannot be compiled.

The synthesis of chiral propargylamines is an active area of research, with numerous methods developed for the asymmetric addition of alkynes to imines or the use of chiral auxiliaries. nih.govnih.govkcl.ac.uk Typically, the characterization of newly synthesized chiral compounds includes the determination of their chiroptical properties to confirm their stereochemical configuration and enantiomeric purity. The absence of such data for this compound suggests that it may not have been the specific target of published stereoselective synthesis studies, or the data has not been made publicly available.

Computational Chemistry Studies on 4 Methylhex 1 Yn 3 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost. DFT studies on 4-Methylhex-1-yn-3-amine would be foundational to understanding its intrinsic properties. acs.org

A primary step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the geometric optimization. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. Given the presence of a chiral center at the C3 position, DFT calculations would be performed for both the (R) and (S) enantiomers.

Once optimized, the electronic structure can be characterized. This includes analyzing the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and generating electrostatic potential (ESP) maps. researchgate.net These maps reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting reactivity. For instance, the amine group and the alkyne moiety are expected to be key sites for chemical reactions. researchgate.net

Table 1: Illustrative Calculated Geometric Parameters for (S)-4-Methylhex-1-yn-3-amine (Note: This data is hypothetical and for illustrative purposes only, representing typical outputs of a DFT calculation.)

Parameter Bond/Angle Calculated Value
Bond Length C≡C 1.21 Å
C-N 1.46 Å
N-H 1.01 Å
C3-H 1.10 Å
Bond Angle C≡C-C 178.5°
C-C-N 110.2°

DFT is instrumental in mapping out the pathways of chemical reactions. For this compound, this could involve studying its participation in reactions like the A³-coupling (aldehyde-alkyne-amine). mdpi.com Researchers can model the reactants, products, and any intermediates, as well as the high-energy transition states that connect them. csic.esacs.org

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its movement and behavior over time. ulisboa.ptulisboa.pt An MD simulation of this compound would involve placing the molecule (or many molecules) in a simulated environment, such as a box of water, and calculating the forces between all atoms to model their motion. acs.org

MD simulations are particularly useful for:

Conformational Analysis: Identifying the different shapes (conformations) the molecule can adopt and how often each occurs.

Solvation Effects: Understanding how the molecule interacts with solvent molecules, such as through hydrogen bonding between the amine group and water.

Interaction with Biomolecules: Simulating how this compound might bind to a biological target like an enzyme. This is achieved by docking the molecule into the active site of the protein and then running an MD simulation to observe the stability and dynamics of the resulting complex. nih.govox.ac.uk

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. acs.org For this compound, DFT calculations could predict:

Vibrational Frequencies: Corresponding to Infrared (IR) and Raman spectra. Each vibrational mode (stretching, bending, etc.) has a characteristic frequency. For example, a strong absorption corresponding to the C≡C triple bond stretch would be predicted. aanda.org

NMR Chemical Shifts: Predicting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, which are essential for structural elucidation in organic chemistry.

Electronic Transitions: Corresponding to UV-Visible spectroscopy.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound (Note: This data is hypothetical and for illustrative purposes only, representing typical outputs of a DFT calculation.)

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch Amine 3350
C-H Stretch (alkyne) Alkyne 3300
C≡C Stretch Alkyne 2125

Structure-Reactivity and Structure-Interaction Relationship Studies

By combining the methods above, computational chemistry can establish clear relationships between the structure of this compound and its chemical behavior. For instance, studies on related propargylamines have used computational docking and DFT to understand how modifications to the molecular structure affect binding affinity to enzyme targets like monoamine oxidase or histone deacetylases. dntb.gov.uabohrium.comnih.gov

For this compound, such studies could involve creating a series of virtual derivatives (e.g., by changing the alkyl groups) and calculating their properties. This in silico screening can predict which modifications would enhance a desired property, such as reactivity in a specific reaction or binding affinity to a particular protein. mdpi.com This predictive power can guide synthetic chemistry efforts, making the discovery of new functional molecules more efficient.

Applications and Emerging Research Directions

Role as a Key Building Block in Complex Organic Synthesis

The bifunctional nature of 4-Methylhex-1-yn-3-amine, possessing both a nucleophilic amine and a reactive alkyne, makes it a versatile intermediate in the construction of complex molecular architectures. Propargylamines, as a class, are crucial for synthesizing a wide array of nitrogen-containing compounds.

While specific total syntheses employing this compound are not extensively documented in publicly available literature, the broader class of chiral propargylamines is fundamental to the synthesis of numerous natural products, particularly alkaloids. nih.govnih.gov The propargylamine (B41283) moiety can be elaborated into various heterocyclic systems that form the core of these biologically active molecules. For instance, propargylamines are precursors to substituted pyrroles and pyridines, which are common motifs in natural products. researchgate.net The synthetic utility of chiral propargylamines is highlighted in their use as surrogates for amino acids in the creation of peptidomimetics, compounds that mimic the structure and function of peptides. nih.gov

Table 1: Synthetic Applications of Propargylamines in Natural Product Synthesis

Precursor ClassSynthetic TransformationResulting Core StructureExample Natural Product Class
Chiral PropargylaminesCyclization/Annulation ReactionsPyrrolidines, Piperidines, IndolizinesAlkaloids
Propargylamine DerivativesAza-Claisen RearrangementAzafluorenonesOnychine
N-Sulfinyl PropargylaminesDiastereoselective AdditionChiral Amine ScaffoldsPeptidomimetics

This table is illustrative of the applications of the broader propargylamine class of compounds.

The synthetic versatility of this compound extends to the creation of scaffolds with potential pharmaceutical and agrochemical applications. The propargylamine core is a privileged scaffold in medicinal chemistry, appearing in compounds designed to treat neurodegenerative diseases. researchgate.net Its derivatives are key intermediates in the preparation of a variety of biologically active nitrogen-containing heterocycles such as oxazoles, quinolines, and imidazoles. researchgate.netresearchgate.net

In the realm of agrochemicals, structure-activity relationship studies on alkynyl compounds have demonstrated their potential. For example, aryl alkynyl ethers and related structures have been investigated as insecticide synergists, which enhance the efficacy of primary insecticides. nih.gov Although not directly involving this compound, these studies underscore the importance of the alkynyl functional group in designing new agrochemical agents. The propargylamine moiety is also noted as a key intermediate in pesticide preparation. researchgate.net

Exploration of Molecular Interactions in Chemical Biology at a Fundamental Level

The propargylamine scaffold is a valuable tool for probing molecular interactions at a fundamental level in chemical biology, largely due to its ability to participate in specific binding events with biomolecules.

Propargylamine derivatives have been extensively studied as enzyme inhibitors, particularly for monoamine oxidases (MAO), a class of enzymes involved in the metabolism of neurotransmitters. researchgate.netfrontiersin.org The inhibitory mechanism often involves the formation of a covalent bond between the propargylamine moiety and the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme. frontiersin.orgnih.gov This occurs after the enzyme oxidizes the amine, generating a reactive species that irreversibly binds to the FAD cofactor. frontiersin.org Beyond covalent interactions, the amine group can participate in hydrogen bonding and electrostatic interactions within the enzyme's active site, contributing to binding affinity and selectivity.

The study of propargylamine-based enzyme inhibitors provides valuable insights into ligand-target binding principles. By systematically modifying the structure of the propargylamine inhibitor and observing the effects on enzyme inhibition, researchers can map the steric and electronic requirements of the enzyme's active site. For instance, the development of multi-target-directed ligands, which often incorporate a propargylamine core, allows for the probing of multiple binding sites and the elucidation of complex biological pathways. researchgate.net The design of bioisosteres, where a part of the molecule is replaced by a group with similar physical or chemical properties, is a common strategy in medicinal chemistry to improve drug properties, and the propargylamine moiety can be a key component in such rationally designed molecules. researchgate.netnih.gov

Development of Novel Reagents and Catalysts Utilizing this compound Scaffolds

The structural attributes of this compound and related propargylamines make them attractive candidates for the development of novel reagents and catalysts for organic synthesis.

The chiral amine component of this compound can serve as a chiral auxiliary or ligand in asymmetric catalysis. Chiral ligands are crucial for controlling the stereochemical outcome of chemical reactions, leading to the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Propargylamines have been utilized in the development of ligands for copper-catalyzed asymmetric reactions, such as the enantioselective alkynylation of imines. nih.gov The ability to tune the steric and electronic properties of the propargylamine ligand allows for the optimization of catalytic activity and enantioselectivity.

Furthermore, the alkyne functionality can be used to anchor the molecule to a solid support or to participate in click chemistry reactions for the construction of more complex catalytic systems. The development of catalysts derived from readily available chiral propargylamines represents a promising avenue for the advancement of asymmetric synthesis.

Future Prospects and Untapped Research Avenues for Alkyne-Amine Chemistry

The field of alkyne-amine chemistry, which includes versatile compounds like this compound, is poised for significant advancements. The unique reactivity of the propargylamine moiety continues to attract attention for the development of novel synthetic methodologies and the exploration of new applications in medicinal chemistry and materials science. nih.gov Future research is expected to focus on several key areas, promising to unlock even greater potential from this class of molecules.

One of the most promising future directions lies in the development of more efficient and selective catalytic systems for the synthesis of propargylamines. While methods like the A3 coupling (aldehyde-alkyne-amine) are well-established, there is a continuous drive for catalysts that offer higher yields, greater stereoselectivity, and broader functional group tolerance under milder and more environmentally friendly conditions. researchgate.net The exploration of novel metal catalysts, including those based on earth-abundant metals, as well as organocatalysts, will be crucial in making these synthetic routes more sustainable and cost-effective. rsc.org

Furthermore, the late-stage functionalization of complex bioactive molecules with propargylamine scaffolds is an area of growing interest. This strategy allows for the rapid diversification of drug candidates, potentially leading to improved pharmacological properties. researchgate.netsemanticscholar.org The development of chemoselective reactions that can introduce the alkyne-amine motif into a molecule without affecting other sensitive functional groups is a key challenge that future research will aim to address.

The inherent reactivity of the alkyne and amine groups also presents untapped opportunities for the synthesis of novel molecular architectures. The development of cascade reactions initiated by the functional groups of propargylamines could provide efficient pathways to complex heterocyclic compounds, which are prevalent in many pharmaceuticals. researchgate.net Moreover, the strategic cleavage of C-C bonds within the propargylamine backbone is an emerging area that could lead to unprecedented molecular transformations and the synthesis of novel chemical entities. news-medical.net

In the realm of medicinal chemistry, propargylamine derivatives have already shown significant promise, particularly in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govorganic-chemistry.orgresearchgate.net Future research will likely focus on designing multi-target-directed ligands (MTDLs) based on the propargylamine scaffold. These MTDLs can simultaneously interact with multiple biological targets involved in the complex pathology of these diseases, potentially offering enhanced therapeutic efficacy. acs.orgnih.gov

The table below summarizes key research directions and their potential impact:

Research DirectionPotential Impact
Novel Catalytic Systems Greener, more efficient, and cost-effective synthesis of propargylamines.
Late-Stage Functionalization Rapid diversification of drug candidates and optimization of pharmacological properties.
Cascade Reactions Efficient synthesis of complex heterocyclic compounds for pharmaceutical applications.
C-C Bond Functionalization Development of novel synthetic methodologies and access to new chemical scaffolds.
Multi-Target-Directed Ligands Creation of more effective therapeutics for complex diseases like Alzheimer's and Parkinson's.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.